イリマキノン

概要

説明

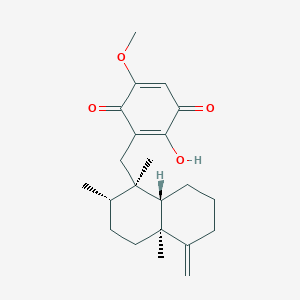

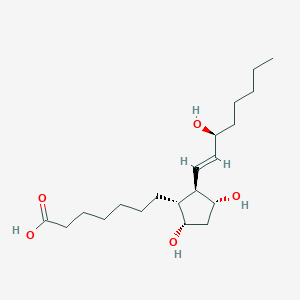

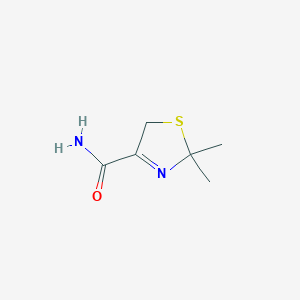

イリマキノンは、海洋スポンジの一種であるSmenospongia cerebriformisから初めて単離されたセスキテルペンキノン化合物です。 イリマキノンは、ベンゾキノン部分と、外環状二重結合を持つトランス-デカリン環系を組み合わせた独自の化学構造で知られています 。この化合物は、その多様な生物活性と潜在的な治療用途により、大きな関心を集めています。

2. 製法

合成経路と反応条件: イリマキノンの合成には、キノン部分の形成とトランス-デカリン環系の構築など、いくつかの段階が含まれます。 一般的な合成経路の1つは、ラジカル脱カルボキシル化とキノン付加反応を伴うものです 。 反応条件は、通常、リチウムエノラートやベンジルハライドなどの試薬を使用し、その後光にさらし、温度を0-5°Cに維持する必要があります 。

工業的生産方法: イリマキノンの工業的生産は、その複雑な構造と合成に伴う課題のために、広く確立されていません。 合成有機化学の進歩は、将来、より効率的な生産方法への道を開く可能性があります。

3. 化学反応の分析

反応の種類: イリマキノンは、次のようなさまざまな化学反応を起こします。

酸化: イリマキノンは、酸化されてさまざまなキノン誘導体を生成することができます。

還元: イリマキノンの還元は、ヒドロキノン誘導体の生成につながる可能性があります。

置換: イリマキノンは、特にキノン部分で置換反応を起こす可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤がよく使用されます。

置換: 置換反応は、酸性または塩基性条件下でハロゲンや求核剤などの試薬を伴う場合があります。

生成される主な生成物: これらの反応から生成される主な生成物には、さまざまな生物活性を持つ可能性のある、さまざまなキノンおよびヒドロキノン誘導体があります。

4. 科学研究への応用

化学: イリマキノンは、キノン化学を研究し、新しい合成方法を開発するための貴重な化合物として役立ちます。

生物学: イリマキノンは、ピルビン酸脱水素酵素キナーゼ1の活性を阻害することにより、癌細胞のアポトーシスを誘導することが示されています.

医学: イリマキノンは、抗がん特性を示し、癌治療への潜在的な使用について調査されています.

産業: 産業応用は限られていますが、イリマキノンのユニークな構造と生物活性は、将来の医薬品開発のための興味深い化合物となっています。

科学的研究の応用

Chemistry: Ilimaquinone serves as a valuable compound for studying quinone chemistry and developing new synthetic methodologies.

Medicine: Ilimaquinone exhibits anticancer properties and has been investigated for its potential use in cancer therapy.

Industry: While industrial applications are limited, ilimaquinone’s unique structure and biological activities make it a compound of interest for future pharmaceutical developments.

作用機序

イリマキノンは、いくつかのメカニズムを通じてその効果を発揮します。

ピルビン酸脱水素酵素キナーゼ1の阻害: イリマキノンは、この酵素を阻害することにより、ピルビン酸脱水素酵素のリン酸化を抑制し、エネルギー代謝を好気的解糖から酸化的リン酸化に切り替えます.

アポトーシスの誘導: イリマキノンは、ミトコンドリア反応性酸素種を生成し、ミトコンドリア膜電位を脱分極させることで、癌細胞のアポトーシスを誘導します.

SARS-CoV-2タンパク質の阻害: イリマキノンは、SARS-CoV-2の主要な標的タンパク質を阻害することが示されており、ウイルス複製を妨げる可能性があります.

6. 類似の化合物との比較

イリマキノンは、他のセスキテルペンキノンや関連化合物と比較することができます。

類似の化合物: ラジシコール、M77976、およびその他のレゾルシノール含有化合物は、イリマキノンと構造的類似性があります.

独自性: イリマキノンは、ベンゾキノン部分とトランス-デカリン環系を組み合わせた独自の構造に加え、その多様な生物活性により、他の類似化合物とは一線を画しています。

生化学分析

Biochemical Properties

Ilimaquinone interacts with various enzymes and proteins, notably pyruvate dehydrogenase kinase 1 (PDK1) . It inhibits the activity of PDK1, which plays a crucial role in energy metabolism .

Cellular Effects

Ilimaquinone has been shown to decrease the viability of human and murine cancer cells, such as A549, DLD-1, RKO, and LLC cells . It influences cell function by shifting energy metabolism from aerobic glycolysis to oxidative phosphorylation .

Molecular Mechanism

Ilimaquinone exerts its effects at the molecular level by binding to PDK1 and inhibiting its activity . This leads to a decrease in the phosphorylation of pyruvate dehydrogenase, the substrate of PDK1 . As a result, it shifts the energy metabolism from aerobic glycolysis to oxidative phosphorylation .

Temporal Effects in Laboratory Settings

It has been shown to decrease lactate production and increase oxygen consumption .

Metabolic Pathways

Ilimaquinone is involved in the metabolic pathway of energy production. It interacts with PDK1, an enzyme that regulates the activity of pyruvate dehydrogenase, a key enzyme in the pathway of oxidative phosphorylation .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ilimaquinone involves several steps, including the formation of the quinone moiety and the construction of the trans-decalin ring system. One common synthetic route involves the radical decarboxylation and quinone addition reaction . The reaction conditions typically require the use of reagents such as lithium enolate and benzyl halide, followed by exposure to light and maintaining the temperature at 0-5°C .

Industrial Production Methods: Industrial production of ilimaquinone is not widely established due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.

化学反応の分析

Types of Reactions: Ilimaquinone undergoes various chemical reactions, including:

Oxidation: Ilimaquinone can be oxidized to form different quinone derivatives.

Reduction: Reduction of ilimaquinone can lead to the formation of hydroquinone derivatives.

Substitution: Ilimaquinone can undergo substitution reactions, particularly at the quinone moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens and nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include various quinone and hydroquinone derivatives, which may exhibit different biological activities.

類似化合物との比較

Ilimaquinone can be compared with other sesquiterpene quinones and related compounds:

Similar Compounds: Radicicol, M77976, and other resorcinol-containing compounds share structural similarities with ilimaquinone.

Uniqueness: Ilimaquinone’s unique combination of a benzoquinone moiety and trans-decalin ring system, along with its diverse biological activities, sets it apart from other similar compounds.

特性

IUPAC Name |

3-[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-19(24)16(23)11-17(26-5)20(15)25/h11,14,18,24H,1,6-10,12H2,2-5H3/t14-,18+,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJWITJNSXCXULM-YVUMSICPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@]2([C@H]([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCCC2=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90221909 | |

| Record name | Illimaquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71678-03-0 | |

| Record name | Ilimaquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71678-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imaquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071678030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Illimaquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90221909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILIMAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U0WAN3N8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ilimaquinone exert its cytotoxic effects?

A1: Ilimaquinone's cytotoxicity is attributed to several mechanisms:

- DNA Damage: Ilimaquinone, specifically its active hydroquinone form, can directly cleave DNA. [] In cellular environments, both ilimaquinone and its precursors can damage cellular DNA, likely through in situ conversion to hydroquinones. []

- Apoptosis Induction: Ilimaquinone triggers apoptosis through various pathways, including mitochondrial dysfunction, caspase activation (caspase-3 and -9), and modulation of Bcl-2 family proteins. [, ]

- Autophagy Induction: Ilimaquinone can induce autophagy, a cellular degradation process, which may play a protective role against its cytotoxic effects. [, ]

- Inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1): Ilimaquinone inhibits PDK1, leading to a shift in energy metabolism from aerobic glycolysis to oxidative phosphorylation. This metabolic shift contributes to its anticancer activity. []

Q2: What is the role of the hydroquinone form of ilimaquinone in its activity?

A2: While ilimaquinone itself exhibits biological activity, research suggests that its hydroquinone form is the active species responsible for DNA cleavage. [] This conversion likely occurs within the cellular environment, explaining the activity of both ilimaquinone and its precursors in cell-based assays. []

Q3: Does ilimaquinone interact with specific proteins?

A3: Yes, ilimaquinone has been shown to interact with several proteins:* β-catenin: Ilimaquinone inhibits Wnt/β-catenin signaling by downregulating β-catenin levels, leading to the suppression of multiple myeloma cell proliferation. []* p53: Ilimaquinone activates the p53 pathway, leading to p53 stabilization, upregulation of p21WAF1/CIP1 expression, and the induction of apoptosis and autophagy in colon cancer cells. []

Q4: What is the molecular formula and weight of ilimaquinone?

A4: The molecular formula of ilimaquinone is C17H22O3, and its molecular weight is 274.36 g/mol. []

Q5: Are there spectroscopic data available for ilimaquinone?

A5: Yes, spectroscopic data, including NMR (Nuclear Magnetic Resonance), IR (Infrared), and Mass spectrometry, are widely available for ilimaquinone and its derivatives. These data are crucial for structural elucidation and are reported in numerous research articles. [, , , , , ]

Q6: How do structural modifications of ilimaquinone impact its biological activity?

A6: Structural modifications significantly influence ilimaquinone's activity:* Hydroxyl Group at C-2: The presence of a hydroxyl group at the C-2 position of the quinone moiety is crucial for inhibiting Pyruvate Phosphate Dikinase (PPDK) activity. []* C-20 Side Chain: A short hydroxide/alkoxide side chain at C-20 favors PPDK inhibition, while a larger amine side chain is better tolerated for phospholipase A2 (PLA2) inhibition. []* Stereochemistry: The two epimers, ilimaquinone and 5-epi-ilimaquinone, exhibit differences in cytotoxicity and apoptosis induction, indicating the importance of stereochemistry for biological activity. []

Q7: What is known about the stability of ilimaquinone?

A7: Ilimaquinone's stability is influenced by factors such as pH and the presence of reducing agents. [] The epimer 5-epi-ilimaquinone generally exhibits higher stability than ilimaquinone in rat plasma. []

Q8: What is the pharmacokinetic profile of ilimaquinone?

A8: Ilimaquinone and its epimer, 5-epi-ilimaquinone, display stereo-selective pharmacokinetics in rats. [] Epi-ilimaquinone shows higher stability in plasma, wider distribution, and greater clearance compared to ilimaquinone. [] The oral bioavailability of ilimaquinone is higher than that of epi-ilimaquinone. []

Q9: What types of in vitro and in vivo studies have been conducted with ilimaquinone?

A9: Ilimaquinone has been extensively studied in various models:

- Cell-based assays: Demonstrated cytotoxicity against multiple human cancer cell lines, including breast cancer [], colon cancer [, ], multiple myeloma [], and oral squamous cell carcinoma. []

- Zebrafish model: Showed potential in attenuating heart failure induced by arachidonic acid (AA) and renal toxins. []

- Starfish oocytes: Exhibited inhibitory effects on oocyte maturation. []

Q10: How is ilimaquinone typically analyzed and quantified?

A10: HPLC-MS/MS (High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry) is a commonly employed technique for the simultaneous determination and quantification of ilimaquinone and its epimer in biological matrices like plasma. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-3-hexadecoxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B158993.png)